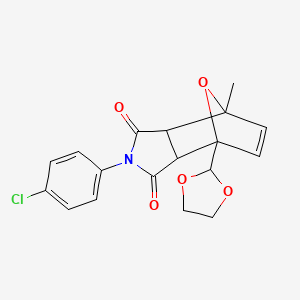
2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione is a complex organic compound that belongs to the class of epoxyisoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 1,3-dioxolane, and other reagents that facilitate the formation of the epoxyisoindole core. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product quality.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione include other epoxyisoindole derivatives with different substituents on the phenyl or dioxolane rings. Examples include:
- 2-(4-Bromophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione
- 2-(4-Methylphenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, dioxolane ring, and epoxyisoindole core imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-17-6-7-18(25-17,16-23-8-9-24-16)13-12(17)14(21)20(15(13)22)11-4-2-10(19)3-5-11/h2-7,12-13,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUTYJFLORCQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(O1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)
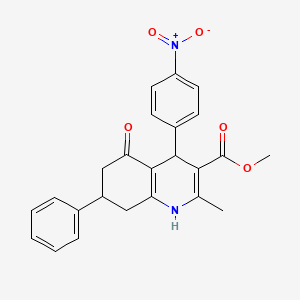
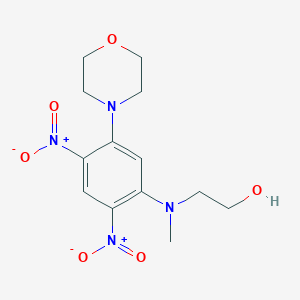
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5050462.png)
![(6Z)-6-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5050467.png)
![2-phenyl-N-[2-(propan-2-ylcarbamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B5050471.png)

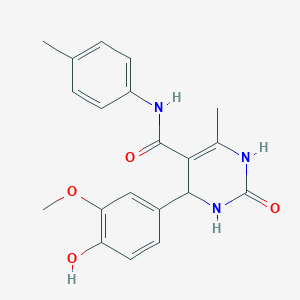
![2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5050494.png)
![1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid](/img/structure/B5050503.png)
![ethyl 4-{[(4-chlorophenyl)(phenyl)methyl]amino}-1-piperidinecarboxylate](/img/structure/B5050513.png)
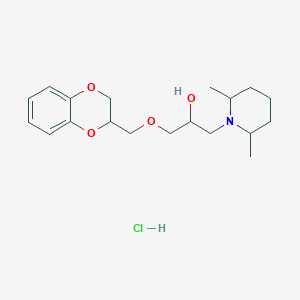
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5050530.png)
